Ethylmalonic acid
Ethylmalonic acid
Ethylmalonic acid is a dicarboxylic acid obtained by substitution of one of the methylene hydrogens of malonic acid by an ethyl group. It has a role as a human metabolite. It is a dicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to a malonic acid. It is a conjugate acid of an ethylmalonate and an ethylmalonate(2-).
Ethylmalonic acid is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
Ethylmalonic acid is identified in the urine of patients with short-chain acyl-coenzyme A dehydrogenase deficiency, which is a fatty acid metabolism disorder.
Ethylmalonic acid is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
Ethylmalonic acid is identified in the urine of patients with short-chain acyl-coenzyme A dehydrogenase deficiency, which is a fatty acid metabolism disorder.
Brand Name:
Vulcanchem
CAS No.:
601-75-2
VCID:
VC21076230
InChI:
InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)
SMILES:
CCC(C(=O)O)C(=O)O
Molecular Formula:
C5H8O4
Molecular Weight:
132.11 g/mol
Ethylmalonic acid
CAS No.: 601-75-2
Cat. No.: VC21076230
Molecular Formula: C5H8O4
Molecular Weight: 132.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethylmalonic acid is a dicarboxylic acid obtained by substitution of one of the methylene hydrogens of malonic acid by an ethyl group. It has a role as a human metabolite. It is a dicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to a malonic acid. It is a conjugate acid of an ethylmalonate and an ethylmalonate(2-). Ethylmalonic acid is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available. Ethylmalonic acid is identified in the urine of patients with short-chain acyl-coenzyme A dehydrogenase deficiency, which is a fatty acid metabolism disorder. |
|---|---|
| CAS No. | 601-75-2 |
| Molecular Formula | C5H8O4 |
| Molecular Weight | 132.11 g/mol |
| IUPAC Name | 2-ethylpropanedioic acid |
| Standard InChI | InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9) |
| Standard InChI Key | UKFXDFUAPNAMPJ-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)O)C(=O)O |
| Canonical SMILES | CCC(C(=O)O)C(=O)O |
| Melting Point | 112 - 114 °C |
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